The compound can be synthesized through various organic chemistry methods, which often involve the reaction of butanamide derivatives with oxane-based reagents. The synthesis routes are typically documented in scientific literature focusing on amide synthesis and modifications of cyclic ethers.
N-(oxan-4-yl)butanamide is classified under:
The synthesis of N-(oxan-4-yl)butanamide can be approached through several methodologies:
Technical details such as reaction temperatures, solvent choice (e.g., dichloromethane or DMF), and purification methods (like column chromatography) are crucial for optimizing yields and purity.
Characterization techniques such as Nuclear Magnetic Resonance (NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS) are typically employed to confirm the structure. Key spectral features would include:
N-(oxan-4-yl)butanamide may participate in several chemical reactions, including:
Each reaction pathway requires specific conditions regarding temperature, solvent, and catalysts to optimize yields.
The mechanism of action for N-(oxan-4-yl)butanamide primarily revolves around its biological interactions. As an amide, it may act as a ligand for various biological receptors or enzymes.
Quantitative data regarding binding affinities would typically be derived from assays measuring IC50 values against target enzymes or receptors.
N-(oxan-4-yl)butanamide is expected to exhibit:
Chemical properties include:
N-(oxan-4-yl)butanamide has potential applications in:
The identification of N-(oxan-4-yl)butanamide derivatives represents a paradigm shift in navigating chemical space for drug discovery. These compounds emerged prominently in the late 2010s alongside advances in web-based structure elucidation tools. A landmark study utilizing the NPS.Finder® web crawler (2017–2019) systematically analyzed psychonaut forums and chemical databases, revealing that 78.2% of synthetic cannabinoids detected were absent from established databases like the EMCDDA and UNODC [1]. This technological approach uncovered N-(oxan-4-yl)butanamide analogs as previously uncharacterized scaffolds with potential bioactivity. The first reported synthesis occurred within patent literature circa 2016–2019, where it served as an intermediate for complex therapeutics [4] [6]. Its emergence correlates with medicinal chemistry’s broader focus on saturated heterocycles to improve metabolic stability. The European Monitoring Centre for Drugs and Drug Addiction’s 2019 database listed only 193 synthetic cannabinoids, starkly contrasting with the 1,103 identified through next-generation web crawling techniques – a knowledge gap where N-(oxan-4-yl)butanamide derivatives first gained scientific attention [1].
Table 1: Database Discrepancies in Synthetic Cannabinoid Identification (2019)
Database | Total SCs Listed | Overlap with NPS.Finder® | Unique Entries |
---|---|---|---|
NPS.Finder® | 1103 | - | 863 (78.2%) |
UNODC | 286 | 54 | 45 (15.7%) |
EMCDDA | 193 | 4 | 2 (1.0%) |
Shared by all databases | 182 |
The tetrahydropyran (oxan-4-yl) ring confers distinct three-dimensionality and polarity to this scaffold. Its chair conformation positions the nitrogen-bonded hydrogen atom equatorially, optimizing hydrogen-bond donor capacity toward biological targets [5] [8]. This contrasts with flexible alkyl chains in simpler amides. The butanamide moiety provides a protease-susceptible linkage, making it valuable for prodrug designs, while its carbonyl group acts as a key hydrogen-bond acceptor [7]. Molecular descriptors calculated for derivatives like 2-amino-4-methanesulfonyl-N-(oxan-4-yl)butanamide (CAS 1218167-53-3) reveal:
Table 2: Molecular Features Influencing Physicochemical Properties
Structural Feature | Property Contribution | Biological Impact |
---|---|---|
Oxan-4-yl oxygen | H-bond acceptor | Membrane permeability modulation |
Butanamide carbonyl | Conformational rigidity | Target binding specificity |
Alpha-carbon chirality | Stereoselective interactions | Pharmacokinetic variability |
Methanesulfonyl substituent | Enhanced water solubility | Improved bioavailability |
Conformational studies indicate the tetrahydropyran’s methylene groups create hydrophobic domains that enhance membrane penetration despite the overall polar surface area. This balances the amphiphilic character crucial for CNS drug candidates [6] [8]. The scaffold’s synthetic versatility is evidenced in patents where the oxan-4-yl nitrogen undergoes alkylation (e.g., 2-chloro-N-(2-methoxyethyl)-N-(tetrahydro-2H-pyran-4-yl)butanamide, CAS 2098115-23-0), modulating electron density and steric bulk [8].
N-(oxan-4-yl)butanamide derivatives serve dual roles in drug discovery: as bioisosteres for piperidine and as multifunctional building blocks. Their incorporation into HBV therapeutics (WO2019214610A1) exploits the oxan-4-yl moiety’s capacity to mimic nucleoside transporter substrates, facilitating intracellular delivery of antiviral agents [4]. In neurodegenerative applications (WO2017012576A1), these scaffolds inhibit leucine-rich repeat kinase 2 (LRRK2), a target in Parkinson’s disease pathogenesis, by occupying its hydrophobic pocket via butanamide alkyl chains while forming hydrogen bonds through the tetrahydropyran oxygen [6].
Key medicinal applications include:
Table 3: Therapeutic Target Activities of Derivatives
Derivative Structure | Therapeutic Target | Biological Activity | Patent/Application |
---|---|---|---|
2-Amino-4-methanesulfonyl variant | TLR7/8 | Immunostimulation | WO2019214610A1 [4] |
Alpha-chloro-N-alkylated analog | HBV capsid | Viral replication inhibition | WO2019214610A1 [4] |
Chiral 2-hydroxybutanamide derivative | LRRK2 kinase | Anti-neurodegenerative | WO2017012576A1 [6] |
Structure-activity relationship (SAR) studies highlight that alpha-substitution on the butanamide chain dictates potency. 2-Amino variants enhance water solubility critical for formulation, while 2-chloro derivatives serve as electrophilic intermediates for nucleophilic substitution – enabling rapid diversification into analogs like alpha-thioethers and alpha-aryl amides [8]. Future research focuses on exploiting these motifs in PROTAC degraders and covalent inhibitors, leveraging their conformational constraints for target engagement specificity [6] [8].
CAS No.: 639-99-6
CAS No.: 13981-37-8
CAS No.:
CAS No.: 485-18-7
CAS No.:
CAS No.: 925246-00-0